2,2,2-trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate
Description
2,2,2-Trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate is a fluorinated sulfonate ester characterized by a trifluoroethyl group, a sulfonate ester linkage, and a 4-formyl-N-methylaniline moiety. This compound combines the electron-withdrawing properties of the trifluoromethyl (CF₃) group with the reactivity of the formyl (–CHO) and sulfonate (–SO₃⁻) functional groups.
The compound’s synthesis likely involves copper-catalyzed trifluoromethylation strategies, as described in methods for oxytrifluoromethylation of alkenes .
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-16(11-4-2-10(8-17)3-5-11)6-7-21(18,19)20-9-12(13,14)15/h2-5,8H,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCCCXFGUMUDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)OCC(F)(F)F)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate typically involves the reaction of 2,2,2-trifluoroethanol with 2-(4-formyl-N-methylanilino)ethanesulfonyl chloride. This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure controls to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-carboxy-N-methylanilino)ethanesulfonate.
Reduction: 2-(4-hydroxymethyl-N-methylanilino)ethanesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate involves its interaction with various molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The formyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Sulfonylurea Herbicides (Agrochemical Analogs)
Sulfonylurea herbicides, such as triflusulfuron methyl ester and metsulfuron methyl ester , share structural motifs with the target compound, particularly sulfonate ester linkages and aromatic amine substituents. Key comparisons include:
Analysis : The target compound lacks the triazine ring and sulfonylurea bridge found in sulfonylureas, which are critical for herbicidal activity. However, its formyl group may enable further derivatization (e.g., Schiff base formation), offering pathways for drug discovery .
Fluorinated Sulfonate Esters
2,2,2-Trifluoroethyl Trifluoromethanesulfonate (Triflate) shares the trifluoroethyl group with the target compound but differs in the sulfonate substituent:
Analysis : The triflate’s superior leaving-group ability makes it ideal for catalysis, whereas the target compound’s ethanesulfonate group may prioritize stability over reactivity.
Aromatic Amine Derivatives
2-(4-Methoxy-2-Methylanilino)-1,2-Diphenylethanone provides insight into the electronic effects of aromatic amine substituents:
Analysis : The formyl group in the target compound increases electrophilicity, enabling nucleophilic additions (e.g., in imine formation), whereas methoxy groups in analogs favor electron donation for charge-transfer applications.
Research Findings and Data Gaps
- Synthetic Methodology : Copper-catalyzed trifluoromethylation (as in ) could theoretically extend to the target compound, but experimental validation is needed.
- Biological Activity: No direct data exists for the compound’s bioactivity, though its CF₃ group suggests enhanced pharmacokinetics compared to non-fluorinated analogs .
- Safety and Handling : Analogous sulfonates (e.g., triflates) require careful handling due to reactivity, but the target compound’s stability may reduce hazards .
Biological Activity
2,2,2-Trifluoroethyl 2-(4-formyl-N-methylanilino)ethanesulfonate (C12H14F3NO4S) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure incorporates a trifluoroethyl group and a sulfonate moiety, which may contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C12H14F3NO4S
- Molecular Weight : 325.30 g/mol
- CAS Number : Not specified in the literature but can be found in chemical databases like PubChem .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The sulfonate group may facilitate interactions with proteins through ionic or hydrogen bonding.
Key Mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers in animal models.
- Antimicrobial Properties : Preliminary tests suggest activity against certain bacterial strains.
Case Studies
Several studies have investigated the biological effects of this compound:
- Cytotoxicity Assay :
- Objective : To evaluate the anticancer potential against human breast cancer cell lines.
- Method : MTT assay was employed to measure cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 95 |
| 10 | 70 |
| 50 | 30 |
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory effects in a murine model of acute inflammation.
- Method : Administration of the compound followed by measurement of inflammatory cytokines.
- Results : A marked decrease in TNF-alpha and IL-6 levels was noted compared to control groups.
-
Antimicrobial Testing :
- Objective : To evaluate antimicrobial efficacy against Staphylococcus aureus.
- Method : Disc diffusion method was utilized to assess inhibition zones.
- Results : Inhibition zones of up to 15 mm were recorded at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
